diethyl 2-methylthiazole-4,5-dicarboxylate

Medicinal Chemistry Organic Synthesis Palladium-Catalyzed Coupling

Diethyl 2-methylthiazole-4,5-dicarboxylate (CAS 18903-17-8) is a functionalized thiazole derivative featuring a 2-methyl substituent and two carboxylic acid ethyl ester groups at the 4- and 5-positions. It serves as a specialized building block in organic synthesis, enabling regioselective elaboration of the thiazole core.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 18903-17-8
Cat. No. B092553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 2-methylthiazole-4,5-dicarboxylate
CAS18903-17-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)C)C(=O)OCC
InChIInChI=1S/C10H13NO4S/c1-4-14-9(12)7-8(10(13)15-5-2)16-6(3)11-7/h4-5H2,1-3H3
InChIKeyAYIRUTZHPSMMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-methylthiazole-4,5-dicarboxylate (CAS 18903-17-8): A Specialized Thiazole Building Block for Heterocyclic Synthesis


Diethyl 2-methylthiazole-4,5-dicarboxylate (CAS 18903-17-8) is a functionalized thiazole derivative featuring a 2-methyl substituent and two carboxylic acid ethyl ester groups at the 4- and 5-positions. It serves as a specialized building block in organic synthesis, enabling regioselective elaboration of the thiazole core [1]. Its molecular structure (C10H13NO4S, MW 243.28 g/mol) offers multiple points for chemical modification, making it valuable for creating diverse compound libraries in medicinal chemistry and materials science .

Regioselective synthesis

Enables predictable C2-functionalization on the 2-methyl-4,5-diester thiazole scaffold.

Multi-point derivatization

Offers ester and methyl handles for stepwise library expansion in medicinal chemistry.

Building block for screening collections

Supports the generation of diverse trisubstituted thiazoles with defined exit vectors.

Procurement Note for Diethyl 2-methylthiazole-4,5-dicarboxylate: Why In-Class Analogs Are Not Interchangeable


Substituting diethyl 2-methylthiazole-4,5-dicarboxylate with a seemingly similar thiazole dicarboxylate (e.g., the 2,4-isomer, an amino- derivative, or an unsubstituted analog) can derail synthetic routes and invalidate biological data. The precise substitution pattern dictates reactivity, physicochemical properties, and biological target engagement [1]. Even minor changes, such as using the unesterified diacid (CAS 856353-20-3) , alter solubility, reactivity, and require different reaction conditions (e.g., protection/deprotection steps). The specific arrangement of ester groups on the 4,5-positions versus the 2,4-positions (CAS 40235-67-4) is a critical determinant of regioselectivity in further chemical transformations [1]. The following evidence quantifies why this specific building block is essential for certain applications.

2,4-diester isomer (CAS 40235-67-4)

Substitution pattern alters regiochemical outcome in Pd-catalyzed couplings, potentially leading to different trisubstituted isomers.

2-methylthiazole-4,5-dicarboxylic acid (CAS 856353-20-3)

Lacks ester protection; may require additional synthetic steps and changes solubility profile, affecting downstream assay compatibility.

Unsubstituted or amino-thiazole analogs

Different electronic and steric environment can shift reactivity and pharmacophore presentation, limiting SAR reproducibility.

Quantitative Evidence for Selecting Diethyl 2-methylthiazole-4,5-dicarboxylate (CAS 18903-17-8) over Its Closest Analogs


Evidence 1: Differential Regioselectivity in Cross-Coupling Reactions

The 2-methyl-4,5-diester substitution pattern of CAS 18903-17-8 offers a unique advantage in regioselective cross-coupling chemistry compared to other thiazole dicarboxylates. In a study on regiocontrolled synthesis of substituted thiazoles, it was demonstrated that the electronic and steric environment created by 4,5-disubstitution directs palladium-catalyzed couplings to occur selectively at the less hindered 2-position of the thiazole ring [1]. This is in contrast to 2,4-disubstituted thiazoles (e.g., diethyl thiazole-2,4-dicarboxylate), which require different reaction sequences or give alternative regioisomers [1].

Regioselectivity in Pd coupling
Cross-study comparable
Selective coupling at C2 of 4,5-disubstituted thiazole, enabling distinct 2,4,5-trisubstituted products not accessible from 2,4-diester analog.
Supports regiocontrolled library synthesis.
Reaction conditions require sequential Pd catalysis.
Medicinal Chemistry Organic Synthesis Palladium-Catalyzed Coupling

Evidence 2: Physicochemical Differentiation from the Parent Diacid

The diethyl ester form of this compound (CAS 18903-17-8) is a distinct chemical entity from its corresponding diacid, 2-methylthiazole-4,5-dicarboxylic acid (CAS 856353-20-3) . The esterification significantly alters key physicochemical properties relevant to both synthesis and biological testing. The diethyl ester has zero hydrogen bond donors, versus two for the diacid, which profoundly affects solubility and membrane permeability .

Physicochemical profile
Direct head-to-head
0 HBD vs. 2 for the diacid analog MW 243.28 g/mol Rotatable bonds: 6; higher estimated LogP than diacid
Ester form favors membrane permeability in cell-based assays.
In silico property calculation; experimental validation advised.
Medicinal Chemistry Pharmacokinetics Lead Optimization

Evidence 3: Differential Biological Activity in Anti-Infective Assays

The specific substitution pattern of this compound influences its antimicrobial profile. While this exact molecule is primarily a building block, studies on structurally related thiazole dicarboxylates show that the position and nature of substituents drastically alter MIC values. For instance, a study on MRSA (ATCC 43300) showed a lead thiazole compound with an MIC of 1.3 μg/mL, while a close analog had an MIC of 5 μg/mL [1]. This 3.8-fold difference highlights the non-interchangeability of thiazole derivatives. The 2-methyl group and 4,5-diester arrangement of CAS 18903-17-8 creates a unique pharmacophore that will not be replicated by an unsubstituted or differently substituted thiazole [2].

Antimicrobial SAR context
Class-level inference
Closely related thiazole dicarboxylates show MIC differences of up to 3.8-fold (1.3 vs 5 µg/mL) against MRSA ATCC 43300.
Supports antimicrobial screening context; substitution pattern influences bioactivity.
Data derived from structural analogs; direct target data needed.
Antimicrobial Drug Discovery Infectious Disease SAR Studies

Procurement-Driven Application Scenarios for Diethyl 2-methylthiazole-4,5-dicarboxylate (CAS 18903-17-8)


Scenario 1: Building Focused Libraries of Trisubstituted Thiazoles for Kinase Inhibition

Medicinal chemists developing kinase inhibitors require precise control over the vector of functional groups to fit within the ATP-binding pocket. In this scenario, a team would procure diethyl 2-methylthiazole-4,5-dicarboxylate to leverage its unique 2-methyl-4,5-diester substitution pattern. This enables a regioselective synthetic sequence [1] to install diverse aryl or heteroaryl groups at the 2-position while preserving the esters for subsequent hydrolysis and amidation, creating a library of 2,4,5-trisubstituted thiazoles with defined exit vectors. This is not achievable with the 2,4-diester analog.

Scenario 2: Synthesis of a Prodrug or Ester-Containing Metabolite

A research group studying the metabolism of a lead compound needs to synthesize a specific ester-containing metabolite. They would source this diethyl ester to serve as a stable, lipophilic precursor . The molecule's zero hydrogen-bond donors and high lipophilicity (compared to the diacid) make it suitable for cell-based assays where membrane permeability is required. The ester groups can be selectively hydrolyzed later in the study to investigate the activity of the corresponding acid, providing a controlled experimental system.

Scenario 3: Creating Novel Metal-Organic Frameworks (MOFs) or Coordination Polymers

In materials science, researchers designing new MOFs require organic linkers with specific geometries and functional group orientations. Diethyl 2-methylthiazole-4,5-dicarboxylate, with its two ester groups on adjacent carbons of the thiazole ring, can serve as a precursor to a unique bidentate ligand after hydrolysis. The 2-methyl group further tunes the steric environment around the metal coordination site. This precise geometry is distinct from other isomers and is necessary for achieving a targeted pore size or topology in the final framework material.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Regioselective C2 functionalization
Confirm trisubstituted thiazole regiochemistry and kinase inhibition profile
Prodrug or metabolite studies
Ester prodrug precursor with 0 HBD
Assess membrane permeability and controlled hydrolysis to active acid
MOF linker design
Adjacent ester groups for bidentate ligand geometry
Verify metal coordination mode and framework pore architecture

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